Trisphenol

Description

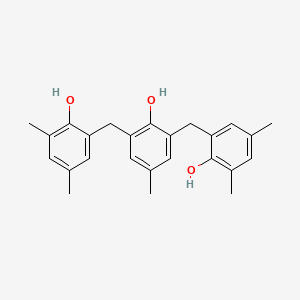

The exact mass of the compound 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-14-6-17(4)23(26)19(8-14)12-21-10-16(3)11-22(25(21)28)13-20-9-15(2)7-18(5)24(20)27/h6-11,26-28H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXQQSFNFJFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338138 | |

| Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35924-04-0 | |

| Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-bis[(2-hydroxy-3,5-dimethylpheny)methyl]-4-methyl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trisphenol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Trisphenol compounds. These molecules, characterized by a central carbon atom bonded to three hydroxyphenyl groups, are of significant interest due to their applications in polymer chemistry and their interactions with biological systems. This document summarizes key quantitative data, details experimental protocols, and visualizes complex molecular pathways to serve as a vital resource for professionals in research and development.

Core Chemical and Physical Properties

This compound compounds are a class of organic molecules that share a common structural motif: a central scaffold to which three hydroxyphenyl moieties are attached. Their physical and chemical properties are influenced by the nature of this central scaffold and any additional substituents on the aromatic rings. The data for two common this compound compounds, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) and Tris(4-hydroxyphenyl)methane, are summarized below.

| Property | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Tris(4-hydroxyphenyl)methane |

| CAS Number | 27955-94-8 | 603-44-1 |

| Molecular Formula | C₂₀H₁₈O₃ | C₁₉H₁₆O₃ |

| Molecular Weight | 306.36 g/mol | 292.33 g/mol |

| Appearance | White to tan odorless powder | Light yellow to orange powder/crystal |

| Melting Point | 246-248 °C[1][2] | 247 °C |

| Boiling Point | Not available | 503.8 ± 45.0 °C (Predicted) |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | 1.282 ± 0.06 g/cm³ (Predicted) |

| Solubility | Insoluble in water; Soluble in methanol.[3] | Practically insoluble in water (0.028 g/L at 25 °C); Soluble in methanol, alcohol, and ether.[4][5] |

| IUPAC Name | 4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | 4,4',4''-Methylidynethis compound |

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or aldehyde. A general workflow for the synthesis and purification of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is outlined below.

Caption: General Workflow for THPE Synthesis and Purification

Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

This protocol is adapted from established synthesis methodologies.

Materials:

-

Phenol

-

p-Hydroxyacetophenone

-

Zinc Chloride (or another suitable acid catalyst)

-

Concentrated Hydrochloric Acid

-

Dichloroethane

-

Methanol

-

Activated Carbon

-

Sodium Borohydride

-

Sodium Sulfite

Procedure:

-

Reaction Setup: In a suitable reactor, combine 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.

-

Addition of Ketone: Slowly add 6.5 moles of p-hydroxyacetophenone to the reactor over a period of 40 minutes.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.[2]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the product. Filter the mixture and dry the filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[2]

-

Purification:

-

Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.

-

Cool the solution and slowly add 1600 mL of water while stirring. Continue to stir at room temperature for 50 minutes to precipitate a light yellow product. Filter and dry the solid.

-

Dissolve the dried product in 1200 mL of methanol, heat to complete dissolution, and add activated carbon for decolorization.

-

Filter the hot solution and evaporate the solvent to obtain a solid.

-

For further purification, dissolve the solid in 1000 mL of methanol and slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite to precipitate the purified product.

-

Filter the solid and dry under vacuum at 25°C for 10 hours to yield the final pure product.[2]

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound compounds. Below is a summary of available NMR data for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | Data available through SpectraBase and AIST Spectral DB.[6] | |

| ¹³C NMR | Data available through SpectraBase.[6] |

Note: Detailed peak assignments were not available in the consulted literature. Researchers should refer to spectral databases for complete datasets.

Reactivity and Biological Activity

The phenolic hydroxyl groups are the primary sites of reactivity in this compound compounds, allowing for reactions such as etherification and esterification. This functionality makes them useful as cross-linking or branching agents in the synthesis of polymers like polycarbonates and epoxies.

Endocrine Disrupting Activity

A significant area of research for this compound compounds is their biological activity, particularly their potential to act as endocrine-disrupting chemicals (EDCs). Similar to the well-studied Bisphenol A (BPA), some this compound compounds have been shown to interact with nuclear hormone receptors, notably the estrogen receptor (ER).

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) has been identified as an antiestrogenic compound. It can antagonize the effects of endogenous estrogens, such as 17β-estradiol (E2), by binding to estrogen receptors. This interaction can disrupt normal endocrine signaling and has been shown in animal studies to retard uterine development. In-silico molecular docking studies suggest that THPE can fit into the antagonist pocket of the human estrogen receptor α (ERα).

The disruption of ER signaling by this compound compounds can lead to the downregulation of estrogen-responsive genes. This interference with normal hormonal pathways is a key concern regarding the potential health effects of these compounds.

Estrogen Receptor Signaling Pathway

The classical (genomic) signaling pathway of the estrogen receptor is initiated by the binding of a ligand, which can be an endogenous estrogen or an endocrine disruptor like a this compound compound. This binding event triggers a cascade of molecular events that ultimately alter gene expression.

Caption: Classical Estrogen Receptor α (ERα) Signaling Pathway

Pathway Description:

-

Ligand Binding: Estrogen (E2) or a this compound compound enters the cell and binds to the inactive estrogen receptor α (ERα) in the cytoplasm.

-

Dimerization and Translocation: Upon ligand binding, ERα undergoes a conformational change, dimerizes, and translocates into the nucleus.

-

DNA Binding: The ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5]

-

Recruitment of Co-regulators: The DNA-bound ERα dimer recruits co-regulator proteins (co-activators or co-repressors).

-

Modulation of Transcription: The complex of ERα, DNA, and co-regulators then recruits the general transcriptional machinery, leading to an increase or decrease in the transcription of target genes.[4]

-

Biological Response: The resulting changes in protein levels lead to a physiological response. In the case of antagonistic this compound compounds, this can lead to the suppression of normal estrogenic responses.

Conclusion

This compound compounds are a versatile class of molecules with important applications in materials science and significant interactions with biological systems. Their synthesis is well-established, and their chemical properties make them suitable for a range of polymerization reactions. However, their potential to act as endocrine disruptors warrants careful consideration and further investigation, particularly for those in the fields of toxicology and drug development. This guide provides a foundational understanding of these compounds, offering key data and protocols to support ongoing research efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Tris(4-hydroxy-phenyl)methane triglycidyl ether | C65H62N2O14 | CID 3652772 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(4-hydroxyphenyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tris(4-hydroxyphenyl)ethane (THPE), a molecule of significant interest in polymer chemistry and as a potential endocrine-disrupting compound. This document details established experimental protocols, presents key analytical data in a structured format, and visualizes essential workflows and biological interactions.

Synthesis of Tris(4-hydroxyphenyl)ethane

Tris(4-hydroxyphenyl)ethane can be synthesized through several methods, primarily involving the acid-catalyzed condensation of a phenol with a ketone or diketone.[1] Two of the most common and well-documented methods are presented below.

Synthesis from 4-Hydroxyacetophenone and Phenol

This method is a primary and historically significant route to THPE, analogous to the synthesis of bisphenol A.[1][2] The reaction involves the condensation of 4-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst.

-

Reaction Setup: In a suitable reactor, combine phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until it is well-mixed.[3]

-

Addition of Reactant: Slowly add p-hydroxyacetophenone (6.5 mol) to the reactor over a period of 40 minutes.[3]

-

Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add concentrated hydrochloric acid (100 mL) and continue stirring the reaction for 8 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly.[3]

-

Isolation of Crude Product: Filter the mixture to collect the solid product. Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude Tris(4-hydroxyphenyl)ethane.[3]

A variation of this method utilizes acetic acid as a catalyst at temperatures between 65°C and 75°C under a nitrogen atmosphere to facilitate the removal of water, a byproduct of the condensation.[2][4] Another approach employs a combination of a sulfonic acid catalyst and a mercaptan co-catalyst, with reaction temperatures ranging from 40°C to 80°C.[1][5]

Synthesis from 2,4-Pentanedione and Phenol

An economically advantageous alternative to using 4-hydroxyacetophenone is the reaction of phenol with 2,4-pentanedione (acetylacetone).[1] This method also proceeds under acidic conditions.

-

Reaction Setup: Charge a 1 L 4-necked round bottom flask equipped with an overhead stirrer and a nitrogen inlet with phenol (306 g), 2,4-pentanedione (25 g), and 3-mercaptopropionic acid (4.96 g).[6]

-

Catalyst Addition: Add methanesulfonic acid (16.5 g) dropwise to the reaction mixture, maintaining the temperature below 35°C.[6]

-

Reaction Conditions: After the complete addition of the acid, raise the temperature to 55°C and continue the reaction.[6]

-

Work-up and Isolation: Upon completion, the crude product can be isolated. One method involves adding methylene chloride, followed by filtration and washing with methylene chloride, water, and a methanol-water solution. The purified product is then dried under vacuum.[7]

The use of sulfuric acid in conjunction with a mercapto sulfonic acid promoter, such as 3-mercaptopropanesulfonic acid, has been shown to be particularly effective, leading to high yields of THPE in relatively short reaction times.[1][7]

Synthesis Workflow:

Caption: General workflow for the synthesis and purification of Tris(4-hydroxyphenyl)ethane.

Purification of Tris(4-hydroxyphenyl)ethane

Achieving high purity of THPE is essential for its various applications.[1] The crude product from the synthesis typically contains unreacted starting materials and side products. A common and effective purification method involves recrystallization.

Experimental Protocol for Purification:

-

Washing: Wash the crude THPE admixture with a saturated solution of THPE in a water and methanol mixture (typically 60-75% water and 25-40% methanol by weight). This step significantly reduces the loss of THPE while removing impurities like residual phenol.[8][9][10][11]

-

Dissolution: Dissolve the washed crude product in methanol by heating.[2][3]

-

Decolorization: Add activated carbon to the methanolic solution to decolorize it, then filter to remove the carbon.[2][3]

-

Recrystallization: To the filtrate, slowly add water to precipitate the purified THPE. The addition of reducing agents like sodium borohydride and/or sodium sulfite during this step can help to prevent the formation of colored impurities.[2][3][9]

-

Isolation: Filter the precipitated solid and dry it under vacuum to obtain the purified Tris(4-hydroxyphenyl)ethane.[2][3]

This process can yield THPE with a purity of 99.5% as determined by HPLC analysis.[2][3]

Characterization of Tris(4-hydroxyphenyl)ethane

A comprehensive characterization of THPE is crucial to confirm its identity, purity, and properties. The following are key analytical techniques used for this purpose.

Physical Properties

| Property | Value |

| Appearance | White to almost white crystalline powder |

| Melting Point | 246–248 °C |

| Molecular Formula | C₂₀H₁₈O₃[12] |

| Molecular Weight | 306.36 g/mol [12] |

Spectroscopic Analysis

-

¹H NMR: The ¹H NMR spectrum of THPE provides information about the different types of protons present in the molecule.

-

Sample Preparation: Dissolve the THPE sample in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Expected Signals: The spectrum will show characteristic signals for the aromatic protons of the hydroxyphenyl groups and the methyl protons of the ethane core.

-

-

¹³C NMR: The ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms in the molecule.

-

Expected Signals: Signals corresponding to the quaternary carbon, the methyl carbon, and the aromatic carbons (both substituted and unsubstituted) are expected.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of THPE.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion Peak: A peak at m/z 306 corresponding to the molecular ion [M]⁺ is expected.[13]

-

Fragmentation Pattern: Common fragments observed include those resulting from the loss of a methyl group (m/z 291) and further fragmentation of the triphenylmethyl cation.[13]

Chromatographic Analysis

HPLC is a standard method for determining the purity of THPE.[2][3]

-

Column: A reverse-phase column, such as a Zorbax XDB C8, is commonly used.[4][5]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[4][5]

-

Detection: UV detection is suitable for analyzing THPE.

-

Analysis: The retention time and peak area are used to identify and quantify THPE and any impurities. A purity of >99.5% is achievable with proper purification.[2][3]

Thermal Analysis

Due to its application in high-performance polymers, understanding the thermal stability of THPE is important.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of THPE.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as glass transition temperature, if applicable.

Biological Activity and Signaling Pathway

Tris(4-hydroxyphenyl)ethane has been identified as an endocrine-disrupting chemical with antiestrogenic activity. It acts as an antagonist of estrogen receptors (ERs), particularly ERα.

Estrogen Receptor Alpha (ERα) Signaling Pathway and THPE Interference:

Caption: THPE antagonizes the estrogen receptor alpha (ERα) signaling pathway.

In the canonical estrogen signaling pathway, estrogen (E2) binds to the inactive ERα complex in the cytoplasm. This binding triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus.[5][8] The active ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[5][8] This process ultimately leads to various physiological responses, including cell proliferation.[8]

THPE, acting as an antagonist, binds to ERα but fails to induce the conformational changes necessary for full receptor activation. This competitive binding prevents estrogen from activating the receptor, thereby inhibiting the downstream signaling cascade and blocking the transcription of estrogen-responsive genes. This antiestrogenic activity makes THPE a compound of interest in studies of endocrine disruption and its potential effects on hormone-dependent processes.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and characterization of Tris(4-hydroxyphenyl)ethane. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The elucidation of its synthesis and analytical characterization, coupled with an understanding of its biological activity, is essential for its safe and effective application and for further investigation into its properties and potential impacts.

References

- 1. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]

- 2. 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis - chemicalbook [chemicalbook.com]

- 3. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. echemi.com [echemi.com]

- 7. US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 8. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 11. EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

- 13. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trisphenol Compounds

A Note on Nomenclature: The term "Trisphenol A" is not a standard chemical designation. Research indicates that this name may refer to one of two distinct compounds: This compound or This compound PA . This guide provides a detailed overview of the available technical information for both substances. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide synthesizes information from chemical databases and patent literature.

This compound

This compound is a phenolic compound that is structurally related to Bisphenol A (BPA), containing three hydroxyphenyl moieties.

IUPAC Name and Chemical Structure

-

IUPAC Name: 2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol[1]

-

Synonyms: 4,4'-((4-hydroxy-1,3-phenylene)bis(propane-2,2-diyl))diphenol, 2,4-Bis(p-hydroxy-alpha,alpha-dimethylbenzyl)phenol[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C24H26O3 | [2] |

| Molecular Weight | 362.46 g/mol | [2] |

| CAS Number | 2300-15-4 | [1] |

| Appearance | Solid (predicted) | |

| Stereochemistry | Achiral | [2] |

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are limited. However, the general synthesis of this compound compounds often involves the acid-catalyzed condensation reaction of a phenol with a ketone or a di-functionalized phenol.[3][4]

General Synthesis Approach for this compound Derivatives:

A general method for producing this compound compounds involves reacting a carbonyl compound with a molar excess of a phenol in the presence of an acid catalyst.[3]

-

Reactants: A suitable carbonyl compound and a phenol.

-

Molar Ratio: The phenol is typically used in a molar excess, ranging from 3 to 20 times that of the carbonyl compound.[3]

-

Catalyst: An acid catalyst is employed to facilitate the condensation reaction.

Biological Activity and Signaling Pathways

This compound PA

This compound PA is another compound that may be referred to as "this compound A". It possesses a more complex structure than the previously described this compound.

IUPAC Name and Chemical Structure

-

IUPAC Name: 4,4'-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol

-

Synonyms: α,α,α'-Tris(4-hydroxyphenyl)-1-ethyl-4-isopropylbenzene, TPPA

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound PA.

| Property | Value | Source |

| Molecular Formula | C29H28O3 | |

| Molar Mass | 424.53 g/mol | |

| Density | 1.186±0.06 g/cm³ (Predicted) | |

| Melting Point | 225°C | |

| Boiling Point | 623.1±50.0 °C (Predicted) | |

| Appearance | Powder to crystal | |

| Color | White to Almost white |

Experimental Protocols

As with this compound, specific and detailed public-domain experimental protocols for the synthesis of this compound PA are scarce. Patent literature describes the synthesis of this compound compounds through the reaction of a carbonyl compound with phenols.[3]

Biological Activity and Signaling Pathways

There is a lack of specific information regarding the biological activity and effects on signaling pathways for this compound PA in the available scientific literature. As a complex phenol derivative, it may share some of the general biological properties of phenolic compounds, but specific assays are required for confirmation.[5][6][7][8][9]

Logical Relationship of "this compound A" Nomenclature

The ambiguity of the term "this compound A" can be visualized as follows:

References

- 1. This compound | C24H26O3 | CID 75304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US8816135B2 - this compound compound - Google Patents [patents.google.com]

- 4. KR101786888B1 - Method of producing this compound derivatives - Google Patents [patents.google.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Structural Differences Between Trisphenols and Bisphenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural and physicochemical properties of trisphenols and bisphenols, two classes of phenolic compounds with significant industrial and biological relevance. While bisphenols, particularly Bisphenol A (BPA), are widely studied for their endocrine-disrupting activities, trisphenols represent a structurally distinct class with different functional implications. This document outlines the core structural distinctions, presents comparative physicochemical data, details relevant experimental protocols for their analysis and biological assessment, and illustrates key biological pathways and experimental workflows.

Core Structural Analysis: The Fundamental Distinction

The primary difference between bisphenols and trisphenols lies in the number of hydroxyphenyl units attached to a central carbon scaffold.

-

Bisphenols : This class of compounds is characterized by two hydroxyphenyl groups linked by a bridging atom or group.[1] The general structure can be represented as (HOC₆H₄)₂-X, where 'X' is the bridging group. The nature of this linker significantly influences the molecule's properties. In Bisphenol A (BPA), the most well-known example, the two phenol rings are linked by a central carbon atom that is also bonded to two methyl groups ((CH₃)₂C).[2][3] Other common variants include Bisphenol S (BPS), with a sulfonyl group (SO₂) bridge, and Bisphenol F (BPF), with a methylene (CH₂) bridge.[4]

-

Trisphenols : These compounds feature three hydroxyphenyl groups attached to a central carbon-based scaffold. A representative example is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), where a central ethane group is bonded to three 4-hydroxyphenyl moieties.[5][6] Another common trisphenol is Tris(4-hydroxyphenyl)methane. This trifunctional nature imparts distinct properties, particularly in polymerization, where they act as cross-linking or branching agents.[5][7]

The key structural divergence is the tripodal versus dipodal arrangement of phenol rings, which fundamentally alters the molecule's three-dimensional shape, polarity, and potential for intermolecular interactions, including receptor binding.

Comparative Physicochemical Properties

The addition of a third hydroxyphenyl group in trisphenols generally leads to increased molecular weight, a higher potential for hydrogen bonding, and altered lipophilicity compared to their bisphenol counterparts. These differences are summarized in the table below.

| Property | Bisphenol A (BPA) | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Tris(4-hydroxyphenyl)methane |

| Molecular Formula | C₁₅H₁₆O₂[2][8] | C₂₀H₁₈O₃[9] | C₁₉H₁₆O₃[10] |

| Molecular Weight | 228.29 g/mol [11][12] | 306.36 g/mol [13] | 292.33 g/mol |

| Melting Point | 158-159 °C[2][12] | 246-248 °C[14] | 247 °C |

| Water Solubility | Low (~0.3 g/L)[15] | Low (25.1 mg/L at 20°C)[14] | Insoluble |

| LogP (XLogP3-AA) | 3.3[11] | 4.1[9] | 4.2[10] |

| Hydrogen Bond Donors | 2 | 3[13] | 3[10] |

| Hydrogen Bond Acceptors | 2 | 3[13] | 3[10] |

Biological Activity and Endocrine Disruption

Bisphenols like BPA are well-documented endocrine disruptors, primarily due to their structural mimicry of the natural hormone estrogen, which allows them to bind to estrogen receptors (ERα and ERβ).[2][3] This interaction can disrupt normal hormonal signaling pathways.[2][16] The estrogenic activity of trisphenols is less characterized but is an active area of research. The spatial arrangement and number of hydroxyl groups are critical for receptor affinity and subsequent biological response.

Estrogen Receptor Signaling Pathway

Estrogens exert their effects by binding to estrogen receptors (ERs), which then activate gene transcription.[17] This process can occur through several mechanisms:

-

Genomic/Classical Pathway : Estrogen binds to nuclear ERs. The activated receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) on target genes, initiating transcription.[16][18]

-

Non-Genomic Pathway : Estrogen can also bind to ERs located on the cell membrane, rapidly activating intracellular signaling cascades like the MAPK and PI3K/AKT pathways.[19][20]

Endocrine disruptors like BPA can interfere with these pathways by inappropriately activating or blocking the receptor.[2]

Estrogen receptor signaling pathway and points of interference by xenoestrogens.

Experimental Protocols

Accurate comparison of trisphenols and bisphenols requires standardized analytical and biological assays.

Protocol: HPLC Analysis for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying bisphenols and related compounds in various matrices.[21][22]

-

Objective : To determine the concentration of a bisphenol or this compound in a sample.

-

Instrumentation : HPLC system with a C18 column and UV or Fluorescence detector.[21][23]

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A common mobile phase is 65:35 water/acetonitrile with 0.1% formic acid.[23]

-

Column : Cogent Bidentate C18, 2.2 µm, 2.1 x 50mm or equivalent.[23]

-

Flow Rate : 0.2 mL/minute.[23]

-

Detection : UV at 275 nm or Fluorescence (Excitation λ = 274 nm, Emission λ = 314 nm for enhanced sensitivity for BPA).[23][24]

-

Sample Preparation :

-

Prepare stock solutions (e.g., 1000 mg/L) of analytical standards (BPA, THPE, etc.) in methanol.[23]

-

Create a series of calibration standards by diluting the stock solution in the mobile phase.

-

For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) step is required to clean up the sample and concentrate the analytes.

-

-

Procedure :

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a fixed volume (e.g., 2.0 µL) of each calibration standard to generate a standard curve (Peak Area vs. Concentration).[23]

-

Inject the prepared unknown samples.

-

Quantify the analyte in the samples by comparing its peak area to the standard curve.

-

Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[25]

-

Objective : To measure the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) for a test compound.

-

Reagents :

-

Rat uterine cytosol (as a source of ERα and ERβ).[25]

-

Radiolabeled estradiol ([³H]-E2).[25]

-

Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[25]

-

Test compounds (Bisphenols, Trisphenols) dissolved in an appropriate solvent.

-

Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[25]

-

-

Procedure :

-

Prepare serial dilutions of the unlabeled test compound and a reference standard (unlabeled E2).

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[25]

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound [³H]-E2.

-

Measure the radioactivity of the pellets using a scintillation counter.

-

Plot the percentage of total [³H]-E2 binding against the log concentration of the competitor.

-

Determine the IC50 value from the resulting competitive binding curve.[25]

-

Experimental and Logical Workflows

Visualizing the workflow for comparing these compounds can clarify the experimental logic.

Logical workflow for comparing the properties and activities of phenolic compounds.

Conclusion

The fundamental difference between trisphenols and bisphenols—the presence of three versus two hydroxyphenyl groups—has profound implications for their chemical structure, physicochemical properties, and industrial applications. While bisphenols are primarily linear, dipodal molecules used as monomers, trisphenols are tripodal, trifunctional molecules often employed as cross-linking and branching agents to create complex polymer networks. These structural variations also influence their biological activity, including their potential as endocrine disruptors. The methodologies and workflows presented in this guide provide a framework for the systematic evaluation and comparison of these important classes of chemical compounds.

References

- 1. Bisphenol - Wikipedia [en.wikipedia.org]

- 2. Bisphenol A: Chemical Properties, Uses & Safety Explained [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excelind.co.in [excelind.co.in]

- 6. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]

- 7. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]

- 8. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]

- 9. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tris(hydroxyphenyl)methane | C19H16O3 | CID 21924595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jeeng.net [jeeng.net]

- 13. chemscene.com [chemscene.com]

- 14. 1,1,1-Tris(4-hydroxyphenyl)ethane CAS#: 27955-94-8 [m.chemicalbook.com]

- 15. Bisphenol A - Wikipedia [en.wikipedia.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Quantification of Bisphenol A by HPLC [eag.com]

- 22. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples [mdpi.com]

- 23. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]

- 24. researchgate.net [researchgate.net]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Solubility of Trisphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Trisphenol, with a specific focus on 4,4',4''-trihydroxytriphenylmethane, a prominent compound within this class. Due to the limited availability of precise quantitative solubility data for many this compound compounds, this document synthesizes available qualitative information and outlines standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies for solubility assessment.

Introduction to Trisphenols

The term "this compound" can refer to a variety of chemical structures containing three phenol groups. A key example, and the focus of this guide, is 4,4',4''-trihydroxytriphenylmethane (also known as Tris(4-hydroxyphenyl)methane or Leucaurin). These compounds are of interest in various industrial and research applications, from polymer synthesis to their potential as biologically active molecules. Understanding their solubility in different organic solvents is critical for their application, formulation, and analytical characterization.

Solubility Profile of 4,4',4''-Trihydroxytriphenylmethane

Quantitative solubility data for 4,4',4''-trihydroxytriphenylmethane in a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its solubility in polar organic solvents and insolubility in water. The presence of three hydroxyl groups allows for hydrogen bonding with polar solvents, while the large triphenylmethane backbone contributes to its solubility in organic media.

Table 1: Qualitative Solubility of 4,4',4''-Trihydroxytriphenylmethane

| Solvent | Common Name | Qualitative Solubility |

| CH₃OH | Methanol | Soluble[1][2] |

| C₂H₅OH | Ethanol | Soluble (as "alcohol") |

| (C₂H₅)₂O | Diethyl Ether | Soluble (as "ether") |

| H₂O | Water | Insoluble[1][2][3][4] |

Note: This table is based on available qualitative data. Experimental determination is recommended for precise quantitative values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method (OECD 105)

For the precise determination of solubility, standardized methods are essential. The "shake-flask" method is a widely accepted technique, particularly for substances with solubilities above 10⁻² g/L, and is described in the OECD Guideline for the Testing of Chemicals, Test No. 105.[5][6][7][8] This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the saturated solution.

Methodology:

-

Preparation of the Test Substance: Ensure the 4,4',4''-trihydroxytriphenylmethane is of a known purity.

-

Selection of Solvent: Use a high-purity grade of the desired organic solvent.

-

Saturation: Add an excess amount of the this compound compound to a suitable flask containing the solvent. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach saturation.[5][7][8]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the mixture to facilitate separation.

-

Sampling: Carefully extract a sample from the clear, saturated supernatant.

-

Analysis: Determine the concentration of the this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the compound.

-

Replicates: The experiment should be performed in replicate to ensure the reliability of the results.

Below is a graphical representation of the experimental workflow.

Potential Biological Activity and Signaling Pathways

Phenolic compounds, including Trisphenols, are often investigated for their potential to interact with biological systems, particularly with nuclear receptors like the estrogen receptor (ER). While direct studies on the signaling pathways of 4,4',4''-trihydroxytriphenylmethane are limited, research on the structurally similar compound Tris(4-hydroxyphenyl)ethane (THPE) has demonstrated antiestrogenic activity.[9] THPE acts as an antagonist to the estrogen receptor alpha (ERα).[9]

This suggests a potential mechanism of action for 4,4',4''-trihydroxytriphenylmethane, where it could bind to ERα, preventing the binding of the natural ligand, 17β-estradiol (E2). This antagonism would inhibit the subsequent conformational change of the receptor, its dimerization, and its translocation to the nucleus, thereby preventing the transcription of estrogen-responsive genes.

The following diagram illustrates this hypothetical antiestrogenic signaling pathway.

Disclaimer: The signaling pathway depicted is based on the activity of the related compound Tris(4-hydroxyphenyl)ethane (THPE) and represents a potential mechanism for 4,4',4''-trihydroxytriphenylmethane. Further experimental validation is required to confirm this activity.

Conclusion

While quantitative solubility data for 4,4',4''-trihydroxytriphenylmethane remains a gap in the scientific literature, qualitative evidence confirms its solubility in common polar organic solvents. For researchers and drug development professionals requiring precise solubility values, adherence to standardized protocols such as the OECD 105 shake-flask method is recommended. Furthermore, the structural similarity to other biologically active trisphenols suggests that compounds like 4,4',4''-trihydroxytriphenylmethane may warrant investigation for their potential to modulate signaling pathways such as the estrogen receptor pathway. This guide provides a foundational framework for understanding and experimentally approaching the solubility of this class of compounds.

References

- 1. 4,4',4 -Trihydroxytriphenylmethane, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 2. Cas 603-44-1,4,4',4''-TRIHYDROXYTRIPHENYLMETHANE | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS # 603-44-1, 4,4',4''-Trihydroxytriphenylmethane, AV Lite BIP-PHBZ, BIP-PHBZ, BisP-PHBA, Leucoaurin, NSC 75955, Tris(4-hydroxyphenyl)methane, Tris(p-hydroxyphenyl)methane, this compound PHBA - chemBlink [chemblink.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. Tris(4-hydroxyphenyl)ethane (THPE), a this compound compound, is antiestrogenic and can retard uterine development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Trisphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation behavior of Trisphenol derivatives. While a significant body of research exists on the polymers derived from these molecules, such as polycarbonates and epoxy resins, this document focuses on the intrinsic thermal properties of the this compound derivatives themselves, alongside the behavior of their polymeric counterparts. This guide is intended to be a valuable resource for professionals in research and development, offering detailed experimental methodologies, comparative data, and insights into degradation pathways.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by three phenol groups attached to a central carbon framework. Their trifunctional nature makes them valuable as cross-linking agents, monomers, and branching agents in the synthesis of high-performance polymers.[1][2] By creating a dense, three-dimensional network, these derivatives enhance the mechanical strength, chemical resistance, and, most notably, the thermal stability of the resulting polymers.[2][3]

Two of the most common this compound derivatives are:

-

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): This compound features three p-hydroxyphenyl groups attached to a central ethylidyne group.

-

Tris(4-hydroxyphenyl)methane (THPM): In this molecule, three p-hydroxyphenyl groups are bonded to a central methane group.

The inherent thermal stability of these derivatives is a crucial factor in the performance of the polymers they are used to create.

Quantitative Thermal Analysis Data

Direct quantitative data on the thermal decomposition of standalone this compound derivatives is not extensively available in public literature. However, their physical properties, such as melting point, provide an initial indication of their stability. The thermal behavior of polymers synthesized using these derivatives offers indirect evidence of their contribution to thermal resistance.

| Compound/Polymer | Property | Value | Analytical Method |

| 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Melting Point | 246-248 °C[4] | Not Specified |

| Phenolic Resin (general) | Onset of Significant Weight Loss (in air) | ~550-570 °C[5] | TGA |

| POSS Modified Phenolic Resin (in Argon) | Char Yield at 800 °C | 77.80%[6] | TGA |

| Neat Phenolic Resin (in Argon) | Char Yield at 800 °C | 70.82%[6] | TGA |

Thermal Degradation Mechanisms

The thermal degradation of this compound derivatives and their related polymers is a complex process involving multiple reaction pathways. The specific mechanisms are influenced by the chemical structure of the derivative, the surrounding atmosphere (inert or oxidative), and the temperature.

In an inert atmosphere, the degradation of phenolic structures is primarily driven by the cleavage of the weakest bonds at elevated temperatures. For this compound derivatives, this would likely involve the scission of the bonds connecting the phenyl rings to the central carbon atom, as well as the cleavage of the phenolic C-O and O-H bonds. This process leads to the formation of smaller phenolic compounds, aromatic hydrocarbons, and gases such as carbon monoxide and methane. At higher temperatures, these initial degradation products can undergo secondary reactions, leading to the formation of a stable char residue.[7]

In an oxidative atmosphere, the degradation process is initiated at lower temperatures and is more complex. The presence of oxygen facilitates the formation of phenoxy radicals, which can then participate in a variety of oxidative reactions. This leads to a different profile of degradation products, including quinones, and a more complete decomposition at very high temperatures.

The following diagram illustrates a generalized degradation pathway for a this compound derivative under inert thermal decomposition.

References

- 1. ionchemicals.in [ionchemicals.in]

- 2. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE - Ataman Kimya [atamanchemicals.com]

- 3. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) [benchchem.com]

- 4. 1,1,1-Tris(4-hydroxyphenyl)ethane | 27955-94-8 [chemicalbook.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Trisphenol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisphenol compounds, a class of chemicals characterized by three phenol moieties, have a rich history intertwined with the development of synthetic chemistry and polymer science. While structurally related to the more widely known bisphenol compounds, trisphenols possess unique properties that have led to their use in a variety of industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound compounds, with a focus on their endocrine-disrupting properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Discovery and History

The history of this compound compounds is closely linked to the development of synthetic dyes and polymers. The foundational structure, triphenylmethane, was first synthesized in 1872.[1] This paved the way for the creation of a vast array of triphenylmethane dyes, some of the first synthetic colorants, with the first practical synthesis of fuchsine in 1859.[2] These early developments in triphenylmethane chemistry laid the groundwork for the later synthesis of hydroxylated derivatives, the trisphenols.

While a definitive timeline for the discovery of the entire class of "this compound compounds" is not clearly documented, the synthesis of specific trisphenolic structures emerged from the broader field of phenol-aldehyde and phenol-ketone condensation chemistry. A significant milestone in the related field of phenol-based compounds was the first synthesis of Bisphenol A (BPA) in 1891 by the Russian chemist Aleksandr Dianin.[3] The methodologies developed for BPA synthesis, involving the acid-catalyzed condensation of phenols with ketones, were later adapted for the production of various this compound compounds.

The industrial production and application of specific trisphenols, such as Tris(4-hydroxyphenyl)methane and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), became more prominent in the mid-20th century with the expansion of the plastics and polymer industries. These compounds found use as branching agents, crosslinkers, and modifiers in the production of polycarbonates, epoxy resins, and other polymers.

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a carbonyl compound or a di-functionalized phenol.

Synthesis of Tris(4-hydroxyphenyl)methane

Tris(4-hydroxyphenyl)methane can be synthesized through the reaction of phenol with a suitable carbonyl-containing compound in the presence of an acid catalyst. One common method involves the reaction of chloroform with three equivalents of phenol under Friedel-Crafts conditions.[1][4]

Reaction: 3 C₆H₅OH + CHCl₃ → (HOC₆H₄)₃CH + 3 HCl

Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

THPE is synthesized by the condensation of 4,4'-dihydroxybenzophenone with an excess of phenol in the presence of an acid catalyst, such as hydrogen chloride or a sulfonic acid resin. Mercaptan co-catalysts are often used to improve reaction rates and yields.

Reaction: (HOC₆H₄)₂CO + C₆H₅OH → (HOC₆H₄)₃CCH₃ + H₂O

Biological Activity and Endocrine Disruption

A significant body of research has focused on the biological activities of phenol-containing compounds, particularly their potential to act as endocrine disruptors. Much of this research has centered on BPA and its analogs, but the findings are highly relevant to this compound compounds due to their structural similarities.[5]

This compound compounds, like bisphenols, can mimic the action of the natural estrogen 17β-estradiol, primarily by binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events normally regulated by estrogens, leading to potential adverse effects on reproductive health and development.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the estrogenic activity of various bisphenol analogs, which can serve as a reference for understanding the potential activity of this compound compounds. Direct quantitative data for a wide range of trisphenols is an area of ongoing research.

Table 1: Estrogen Receptor α (ERα) Transcriptional Activation of Bisphenol Analogs [6]

| Compound | EC₅₀ (M) | Relative Potency (BPA = 1) |

| 17β-Estradiol (E2) | 1.1 x 10⁻¹¹ | 28,000 |

| Bisphenol A (BPA) | 3.1 x 10⁻⁷ | 1 |

| Bisphenol AF (BPAF) | 3.4 x 10⁻⁸ | 9.2 |

| Bisphenol B (BPB) | 8.1 x 10⁻⁸ | 3.8 |

| Bisphenol Z (BPZ) | 1.0 x 10⁻⁷ | 3.0 |

| Bisphenol E (BPE) | 3.0 x 10⁻⁷ | 1.0 |

Table 2: Estrogen Receptor (ER) Binding Affinity of Selected Compounds [7]

| Compound | IC₅₀ (nM) |

| 17β-Estradiol (E2) | 1.5 |

| Diethylstilbestrol (DES) | 0.9 |

| Bisphenol A (BPA) | 2,500 |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of this compound compounds.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[8][9][10][11]

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Reaction: A constant concentration of [³H]-E₂ and varying concentrations of the test compound (this compound) are incubated with the uterine cytosol.

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to separate the receptor-bound [³H]-E₂ from the free radioligand. The HAP is then washed to remove unbound ligand.

-

Quantification: The amount of radioactivity in the HAP pellet is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined.

Estrogen Receptor (ER) Transcriptional Activation Assay

This assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[12][13][14]

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa) is stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (hERα) and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

-

Treatment: The transfected cells are treated with various concentrations of the test this compound compound. A known estrogen (e.g., 17β-estradiol) is used as a positive control.

-

Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that produces a half-maximal response (EC₅₀) is calculated.

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a chemical by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.[15][16][17]

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are cultured in a medium free of estrogens for a period to synchronize the cells and reduce basal proliferation.

-

Treatment: The cells are then exposed to various concentrations of the test this compound compound for several days.

-

Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

-

Data Analysis: The proliferative effect of the test compound is compared to that of a positive control (17β-estradiol), and the relative proliferative effect (RPE) is calculated.

Signaling Pathways and Experimental Workflows

The endocrine-disrupting effects of this compound compounds are primarily mediated through their interaction with the estrogen receptor signaling pathway. The following diagrams illustrate this pathway and the workflows of the key experimental assays.

Caption: Estrogen receptor signaling pathway activated by a this compound compound.

References

- 1. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. homework.study.com [homework.study.com]

- 5. Bisphenol A - Wikipedia [en.wikipedia.org]

- 6. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. epa.gov [epa.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of xenoestrogenic exposure by a biomarker approach: application of the E-Screen bioassay to determine estrogenic response of serum extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Ascendancy of Trisphenol Architectures: A Technical Primer on Their Applications in Advanced Materials

For: Researchers, scientists, and materials development professionals.

Abstract

Novel Trisphenol compounds are emerging as a pivotal class of monomers and crosslinking agents in the landscape of materials science. Their unique trifunctional nature and rigid aromatic structures impart a superior combination of thermal stability, mechanical robustness, and chemical resistance to a variety of polymer systems. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of these versatile compounds, with a focus on epoxy resins, high-performance polycarbonates, and advanced photoresists. Detailed experimental protocols, comparative quantitative data, and visualized reaction and process workflows are presented to facilitate further research and development in this promising field.

Introduction: The Trifunctional Advantage

This compound compounds, characterized by a central molecular scaffold with three hydroxyl-substituted phenyl groups, offer a significant architectural advantage over their bifunctional bisphenol counterparts. This trifunctionality allows for the creation of highly crosslinked, three-dimensional polymer networks. The result is a substantial enhancement in key material properties, including a higher glass transition temperature (Tg), improved mechanical strength, and greater dimensional stability under thermal and mechanical stress.[1] These attributes make them ideal candidates for demanding applications in the aerospace, automotive, and electronics industries.

This guide will delve into the synthesis of key this compound compounds, their incorporation into various polymer matrices, and the resulting material properties.

Synthesis of Novel this compound Compounds

The synthesis of this compound compounds typically involves the acid-catalyzed condensation of a phenol with a suitable ketone or diketone.[1] A prominent example is the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a widely used branching agent and monomer.

Experimental Protocol: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

This protocol is based on the reaction of phenol with 2,4-pentanedione.

Materials:

-

Phenol

-

2,4-pentanedione

-

Sulfuric acid

-

3-mercaptopropanesulfonic acid (promoter)

-

Methanol

-

Sodium borohydride

-

Decolorizing carbon

Procedure:

-

Reaction Setup: In a suitable reactor, mix phenol and 2,4-pentanedione at a molar ratio of at least 6:1.

-

Catalyst Addition: Add at least 0.8% by weight (based on phenol) of 3-mercaptopropanesulfonic acid as a promoter and sulfuric acid. The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.

-

Reaction Conditions: Maintain the reaction temperature in the range of 30-55°C and stir the mixture.

-

Workup: Following the reaction, the crude THPE is dissolved in methanol. A small amount of sodium borohydride is added, followed by decolorizing carbon.

-

Purification: The mixture is stirred under a nitrogen atmosphere for 30 minutes and then filtered. Water containing dissolved sodium borohydride is added dropwise with stirring to precipitate the purified product.

-

Drying: The solid product is filtered and dried to a constant weight at 60°C.

Applications in Epoxy Resins

This compound compounds are highly effective in creating epoxy resins with high crosslinking densities, leading to superior thermal and mechanical properties. Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE) is a key monomer in the synthesis of these high-performance epoxy resins.

Properties of this compound-Based Epoxy Resins

The incorporation of this compound structures into epoxy networks significantly enhances their performance characteristics.

| Property | Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)-based thermoset | Standard Bisphenol A (BPA)-based Epoxy |

| Young's Modulus | 1.3 - 1.4 GPa | ~2.4-3.1 GPa |

| Tensile Strength | 55 - 69 MPa | ~55-80 MPa |

| Elongation at Break | 3% - 8% | ~3-6% |

| Glass Transition Temp. (Tg) | Can exceed 220°C with appropriate curing agents[2] | Typically 140-180°C |

Experimental Protocol: Curing of a this compound-Based Epoxy Resin

This protocol describes the curing of a trifunctional epoxy resin with an aromatic amine curing agent.

Materials:

-

Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)

-

4,4'-Diaminodiphenylmethane (DDM) (curing agent)

-

Acetone (for viscosity reduction, optional)

Procedure:

-

Mixing: The THPMTGE resin is preheated to reduce its viscosity. The stoichiometric amount of DDM is then added and mixed thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to reduce viscosity, which should be evaporated before curing.

-

Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

-

Curing Schedule: The resin mixture is poured into a preheated mold and cured in an oven. A typical curing schedule involves an initial cure at a lower temperature (e.g., 120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 180-220°C for 2-4 hours) to ensure complete crosslinking.

-

Cooling: The cured epoxy is allowed to cool slowly to room temperature to minimize internal stresses.

Applications in High-Performance Polycarbonates

In polycarbonate synthesis, this compound compounds like THPE are used as branching agents to increase the viscosity and melt strength of the polymer.[1] This results in polycarbonates with enhanced toughness and processability. The synthesis is typically achieved through interfacial polymerization.[3]

Properties of this compound-Branched Polycarbonates

The introduction of a this compound branching agent modifies the properties of polycarbonates.

| Property | This compound-Branched Polycarbonate | Linear Bisphenol A (BPA) Polycarbonate |

| Glass Transition Temp. (Tg) | Up to 156°C (for bio-based tris/bisphenols)[3] | ~145-150°C |

| Thermal Stability (Td5%) | Up to 383°C (under nitrogen)[3] | ~450-500°C |

| Melt Flow Index (MFI) | Lower (higher viscosity) | Higher (lower viscosity) |

Experimental Protocol: Synthesis of this compound-Branched Polycarbonate via Interfacial Polymerization

Materials:

-

Bisphenol A (BPA)

-

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) (branching agent)

-

Phosgene

-

Dichloromethane (organic solvent)

-

Aqueous sodium hydroxide solution

-

Triethylamine (acid acceptor/catalyst)

Procedure:

-

Aqueous Phase Preparation: Dissolve BPA and a specific molar percentage of THPE in an aqueous sodium hydroxide solution.

-

Organic Phase Preparation: Prepare a solution of phosgene in dichloromethane.

-

Polymerization: The aqueous and organic phases are combined in a reactor with vigorous stirring. Triethylamine is added as a catalyst. The polymerization occurs at the interface between the two liquid layers.

-

Polymer Recovery: After the reaction is complete, the organic layer containing the dissolved polycarbonate is separated. The polymer is then precipitated by adding a non-solvent like methanol.

-

Purification and Drying: The precipitated polycarbonate is filtered, washed to remove impurities, and dried in a vacuum oven.

Applications in Advanced Photoresists

This compound derivatives are being explored as molecular glass photoresists for high-resolution lithography. Their well-defined molecular structure and good film-forming properties make them promising candidates for next-generation microelectronics fabrication.

Performance of this compound-Based Photoresists

| Photoresist System | Resolution Achieved | Exposure Dose |

| Bisphenol A derivatives with tert-butyl ester groups | 40 nm L/S patterns[2] | N/A |

| HFIP-containing photoresist | ~40 nm trench | 3 µC/cm²[4] |

Experimental Protocol: Formulation and Processing of a this compound-Based Photoresist

Materials:

-

This compound derivative (e.g., a protected bisphenol A derivative)

-

Photo-acid generator (PAG)

-

Base quencher

-

Propylene glycol monomethyl ether acetate (PGMEA) (solvent)

-

Silicon wafer

-

Developer (e.g., aqueous tetramethylammonium hydroxide - TMAH solution)

Procedure:

-

Formulation: Dissolve the this compound derivative, PAG, and base quencher in PGMEA to form the photoresist solution. The concentrations are optimized for the desired film thickness and lithographic performance.

-

Spin Coating: Dispense the photoresist solution onto a silicon wafer and spin-coat to achieve a uniform thin film.

-

Soft Bake: Bake the coated wafer on a hot plate (e.g., at 90-110°C for 60-90 seconds) to remove the solvent.

-

Exposure: Expose the photoresist film to a patterned radiation source (e.g., deep UV or electron beam). The PAG generates an acid in the exposed regions.

-

Post-Exposure Bake (PEB): Bake the wafer again (e.g., at 100-120°C for 60-90 seconds) to catalyze the acid-driven deprotection reaction, which changes the solubility of the exposed resist.

-

Development: Immerse the wafer in a developer solution (e.g., 0.26N TMAH) to dissolve the exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) areas.

-

Hard Bake: Bake the wafer at a higher temperature (e.g., 120-140°C) to further solidify the patterned resist.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams visualize key synthesis and process workflows.

References

Review of literature on Trisphenol synthesis methods

An In-depth Technical Guide to the Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (Trisphenol)

Introduction

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), commonly known as this compound, is a trifunctional aromatic triol with the molecular formula C₂₀H₁₈O₃.[1] It consists of an ethane core substituted with three 4-hydroxyphenyl groups.[1] This structure makes it a valuable building block in polymer chemistry, where it is primarily used as a cross-linking or branching agent for polymers such as polycarbonates, epoxies, and polyesters.[1] The incorporation of THPE into polymer networks enhances mechanical strength, thermal stability, and chemical resistance.[1] Its three reactive hydroxyl groups allow for the formation of complex, three-dimensional polymer architectures, leading to high-performance engineering polymers with improved viscosity and melt strength.[2] This guide provides a comprehensive review of the primary synthesis methods for this compound, detailing experimental protocols, quantitative data, and reaction pathways for researchers, scientists, and professionals in drug development and material science.

Core Synthesis Methodologies

The industrial production of this compound predominantly relies on the acid-catalyzed condensation of a phenol with a ketone or diketone.[2] The two most established and well-documented routes are:

-

Condensation of Phenol with 4-Hydroxyacetophenone.

-

Condensation of Phenol with 2,4-Pentanedione.

This guide will elaborate on the detailed experimental protocols for each of these methods.

Method 1: Synthesis from Phenol and 4-Hydroxyacetophenone

This is a historically significant and common route for this compound synthesis, analogous to the well-known synthesis of Bisphenol A from phenol and acetone.[2] The reaction involves the acid-catalyzed condensation of excess phenol with 4-hydroxyacetophenone.[1][2] Various acid catalysts can be employed, each with specific protocols and outcomes.

Experimental Protocol 1A: Using Zinc Chloride and Hydrochloric Acid

This method utilizes a Lewis acid (ZnCl₂) in conjunction with a strong Brønsted acid (HCl) to drive the condensation.

Detailed Methodology:

-

Reaction Setup: Charge a suitable reactor with 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is evenly mixed.[3]

-

Reagent Addition: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.[3]

-

Initial Reaction: Warm the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.[3]

-

Acid Catalyst Addition: Add 100 mL of concentrated hydrochloric acid to the reactor.[3]

-

Main Reaction: Continue the reaction with stirring for 8 hours at the same temperature.[3]

-

Work-up and Isolation: After the reaction is complete, lower the temperature to 20°C. Add dichloroethane and stir thoroughly to precipitate the product.[3]

-

Filtration and Drying: Filter the mixture. The resulting filter cake is dried under vacuum at 55°C for 6 hours to yield the crude this compound product.[3]

Purification Protocol:

-

Dissolve 1000 g of the crude product in 2000 mL of methanol, heating until completely dissolved.[3]

-

Cool the solution and slowly add 1600 mL of water while stirring.

-

Continue stirring at room temperature for 50 minutes to precipitate a light yellow product.[3]

-

Filter and dry the purified product.[3]

-

For further purification, the dried product can be redissolved in 1200 mL of methanol, heated to complete dissolution, and treated with activated carbon for decolorization. Filter the hot solution and evaporate the solvent to obtain the final solid product.[3]

Experimental Protocol 1B: Using Acetic Acid as a Catalyst

This method employs a weaker acid catalyst and focuses on the removal of water to drive the reaction equilibrium.

Detailed Methodology:

-

Reaction Setup: Add phenol, p-hydroxyacetophenone, and acetic acid to a reaction vessel. The molar ratio of phenol to p-hydroxyacetophenone should be between 5:1 and 10:1. The amount of acetic acid catalyst should be 0.1-1% of the total weight of the phenol and p-hydroxyacetophenone.[4]

-

Reaction Conditions: Heat the mixture to 65-75°C while stirring. Introduce a stream of nitrogen to facilitate the removal of water, which is a byproduct of the condensation.[1][4]

-

Monitoring: Monitor the reaction progress by analyzing samples until the conversion rate of p-hydroxyacetophenone exceeds 80%.[4]

-

Isolation: Once the reaction is complete, add a solvent such as xylene, stir, and cool the mixture to room temperature.[4]

-

Filtration: Perform vacuum filtration to obtain the crude 1,1,1-tris(4-hydroxyphenyl)ethane product.[4]

Synthesis Pathway: Phenol and 4-Hydroxyacetophenone

Caption: Acid-catalyzed condensation of Phenol and 4-Hydroxyacetophenone to form this compound.

Method 2: Synthesis from Phenol and 2,4-Pentanedione

This alternative route involves the reaction of phenol with a diketone, 2,4-pentanedione. This method often requires a promoter, such as a mercaptan compound, to achieve high yields.[1][5]

Experimental Protocol: Using Sulfuric Acid and a Mercapto Sulfonic Acid Promoter

Detailed Methodology:

-

Reaction Mixture: Prepare a mixture of phenol and 2,4-pentanedione. The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.[6]

-